
Budiodarone tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Budiodarone tartrate is an antiarrhythmic agent and a chemical analog of amiodarone. It is currently being studied in clinical trials for its potential to treat arrhythmias and atrial fibrillation . This compound is known for its ability to inhibit potassium, sodium, and calcium channels, which helps in preventing fibrillation .
Preparation Methods
Chemical Reactions Analysis
Budiodarone tartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Budiodarone tartrate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on antiarrhythmic activity.
Biology: Researchers use this compound to investigate its effects on ion channels and cellular signaling pathways.
Mechanism of Action
Budiodarone tartrate exerts its effects by inhibiting potassium, sodium, and calcium channels in cardiac myocytes. This inhibition leads to a decrease in the efflux of potassium, sodium, and calcium ions, which prolongs the refractory period and reduces the likelihood of arrhythmias . The molecular targets include various ion channels, and the pathways involved are related to the regulation of cardiac action potentials .
Comparison with Similar Compounds
Budiodarone tartrate is similar to amiodarone but has a shorter half-life and fewer side effects. The presence of a sec-butyl acetate side chain at position 2 of the benzofuran moiety allows for faster metabolism and reduced toxicity . Other similar compounds include:
Amiodarone: Known for its effectiveness in treating arrhythmias but associated with significant side effects.
Dronedarone: Another analog of amiodarone with a shorter half-life and fewer side effects but less effective in some cases.
This compound stands out due to its balanced inhibition of multiple ion channels and its potential for fewer adverse effects .
Properties
CAS No. |
478941-93-4 |
|---|---|
Molecular Formula |
C31H37I2NO11 |
Molecular Weight |
853.4 g/mol |
IUPAC Name |
[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C27H31I2NO5.C4H6O6/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m01/s1 |
InChI Key |
CAMFTHAPYYLIIG-YRSVLNEHSA-N |
SMILES |
CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ATI 2042 ATI-2042 ATI2042 celivarone SSR149744C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


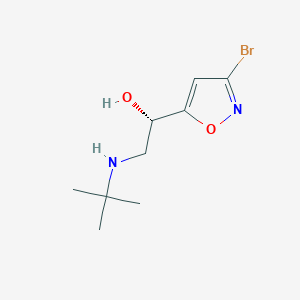
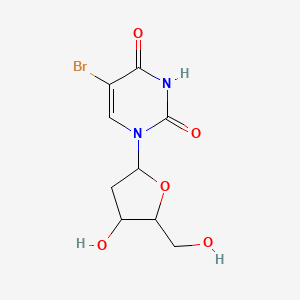
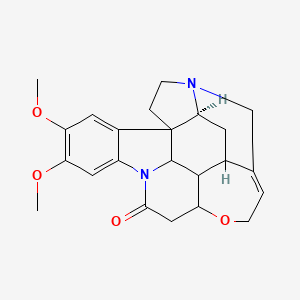

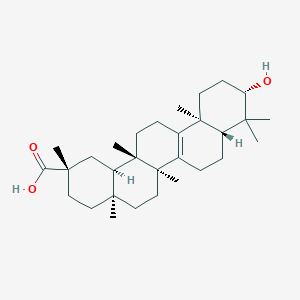

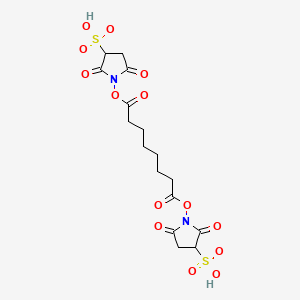
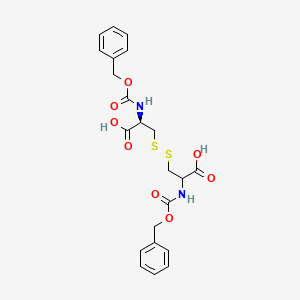
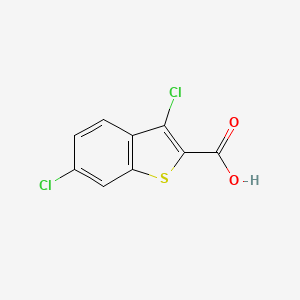
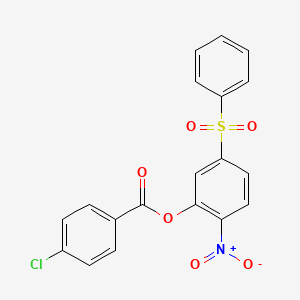
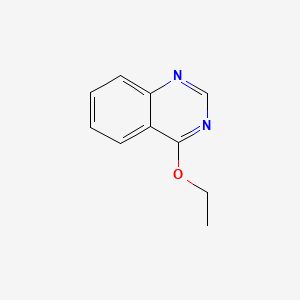
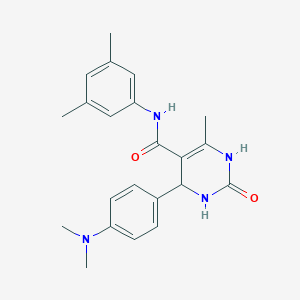
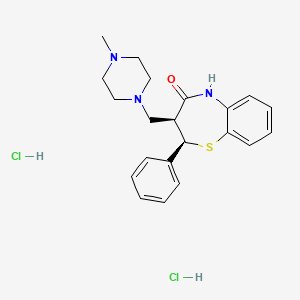
![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)
